molecular formula C29H27ClFN5O2 B2993248 7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 851938-47-1

7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No. B2993248
CAS RN: 851938-47-1
M. Wt: 532.02
InChI Key: NRVQCYLISFMFAP-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a phenyl group (a ring of 6 carbon atoms) with chlorine and fluorine substituents, a dibenzylamino group, and a dione group (two carbonyl groups). The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine core is planar, while the phenyl and dibenzylamino groups could potentially rotate around their bonds, giving the molecule conformational flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The chlorine and fluorine atoms on the phenyl ring are electronegative and could potentially undergo substitution reactions. The amino group might be able to act as a base or nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of electronegative atoms like chlorine and fluorine could make the compound somewhat polar .

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to comment on its mechanism of action. If it’s a drug, it could interact with biological molecules in the body, but the exact interactions would depend on the specific target of the drug .

properties

CAS RN

851938-47-1

Molecular Formula

C29H27ClFN5O2

Molecular Weight

532.02

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C29H27ClFN5O2/c1-33-27-26(28(37)34(2)29(33)38)36(18-22-23(30)14-9-15-24(22)31)25(32-27)19-35(16-20-10-5-3-6-11-20)17-21-12-7-4-8-13-21/h3-15H,16-19H2,1-2H3

InChI Key

NRVQCYLISFMFAP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=C(C=CC=C5Cl)F

solubility

not available

Origin of Product

United States

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